Biocytin

概要

説明

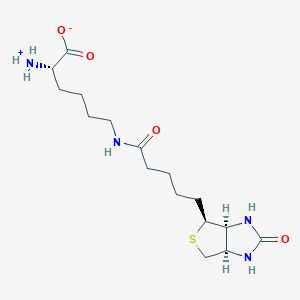

ビオチンは、ビタミンビオチンとアミノ酸L-リジンから形成されるアミドである化学化合物です。ビオチンの代謝の中間体として、血清や尿に自然に存在します。 ビオチンイダアーゼという酵素はビオチンを切断し、他の酵素が再利用できるビオチンを生成します 。 ビオチンはまた、神経細胞の組織学的染色剤として科学研究で使用されています .

製造方法

合成経路と反応条件

ビオチンは、ビオチンとL-リジンを反応させることで合成できます。このプロセスでは、ビオチンのカルボキシル基とL-リジンのアミノ基との間にアミド結合が形成されます。 この反応には通常、カルボジイミド(EDCなど)のようなカップリング剤を使用し、アミド結合の形成を促進する必要があります .

工業生産方法

工業的な環境では、ビオチンは同様の合成経路を使用して、より大規模に製造されます。このプロセスでは、ビオチンとL-リジンを出発物質として使用し、反応は大型の反応器で行われます。 その後、生成物は結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度のビオチンが得られます .

準備方法

Synthetic Routes and Reaction Conditions

Biocytin can be synthesized through the reaction of biotin with L-lysine. The process involves the formation of an amide bond between the carboxyl group of biotin and the amino group of L-lysine. This reaction typically requires the use of coupling agents such as carbodiimides (e.g., EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of biotin and L-lysine as starting materials, with the reaction being carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .

化学反応の分析

Biotinylation Reactions with Peptides/Proteins

Biocytin hydrazide enables direct biotinylation of peptides/proteins through its hydrazide moiety. Key findings include:

-

Reaction efficiency increases with:

-

Optimal pH: Neutral conditions (pH 7.0) maximize reactivity, though pH variations (4–10) have minimal impact .

-

Specificity : The hydrazide group reacts selectively with arginine’s guanidino side chain, confirmed via postsource decay mass spectrometry .

Table 1: Biotinylation Efficiency Under Variable Conditions

| Condition | Efficiency Trend | Reference |

|---|---|---|

| Temperature (4–65°C) | Positive correlation | |

| This compound hydrazide [M] | Positive correlation | |

| pH (4–10) | Neutral pH optimal |

Binding Interactions with Avidin/Streptavidin

This compound exhibits high-affinity binding to avidin (AV) and streptavidin (SAV), though kinetics differ from diffusion-limited expectations:

-

Association rates (kₒₙ) :

-

Activation energy (Eₐ) : 6–15 kcal/mol, indicating a multi-step binding mechanism而非纯扩散控制 .

-

Thermodynamic cycle : Binding involves a single transition state, with ΔH and ΔS values consistent with non-covalent interactions .

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Avidin (AV) | Streptavidin (SAV) | Reference |

|---|---|---|---|

| kₒₙ (M⁻¹s⁻¹) | 1.5 × 10⁶ | 5.2 × 10⁶ | |

| kₒff (s⁻¹) | 3.0 × 10⁻⁶ | 1.8 × 10⁻⁶ | |

| Eₐ (kcal/mol) | 14.9 ± 0.5 | 9.7 ± 0.3 |

Enzymatic Cleavage by Biotinidase

Biotinidase hydrolyzes this compound to release free biotin and lysine, a reaction pivotal in biotin recycling:

-

Mechanism : Nucleophilic attack on the amide bond, regenerating biotin for carboxylase enzymes .

-

Diagnostic utility : Used to assay biotinidase activity, identifying deficiencies linked to metabolic disorders .

Reaction with Hydrazide Derivatives

This compound hydrazide participates in condensation reactions distinct from unmodified this compound:

-

Selective reactivity : Forms stable adducts with carbonyl groups (e.g., glycoproteins) but not non-hydrazide biotin analogs like this compound HCl .

-

Applications : Enables labeling of glycans in glycoproteomics studies .

Thermodynamic Stability in Solution

This compound’s carboxamide bond exhibits resilience under physiological conditions:

科学的研究の応用

Neuroanatomical Tracing

Biocytin is widely used for anterograde and retrograde tracing in the central nervous system. The compound can be injected into specific neurons, allowing for the visualization of axonal projections and dendritic structures.

- Anterograde Tracing : this compound is delivered via iontophoresis or microinjection, leading to the labeling of axons and their terminal fields. This method has been validated through studies that demonstrate complete filling of neurons while leaving fibers of passage unlabelled. This specificity enhances the clarity of connections within neural pathways .

- Electron Microscopy : The ability to visualize this compound at the electron microscopic level provides insights into synaptic structures and connections. This compound's rapid transport allows researchers to study short neural pathways under acute conditions .

Electrophysiological Studies

This compound labeling is crucial for correlating electrophysiological data with morphological characteristics of neurons.

- Whole-Cell Recording : In whole-cell patch clamp experiments, this compound can be used to fill neurons intracellularly while simultaneously recording their electrical activity. This dual approach enables researchers to link functional properties with anatomical features .

- Juxtasomal Labeling : This technique allows for high-resolution reconstruction of dendritic and axonal architecture post hoc. It has been demonstrated that juxtasomal this compound labeling can achieve varying intensities based on the quality of the labeling process, which is critical for accurate neuronal classification .

Case Studies and Research Findings

Several studies have highlighted the impact of this compound in advancing our understanding of neural mechanisms:

- Microcircuitry Analysis : Research utilizing this compound has elucidated the complex microcircuitry within the neocortex. By combining physiological recordings with anatomical data from this compound-filled neurons, scientists have begun to decipher rules governing neuronal variability and connectivity .

- Neurogenesis Studies : In experimental models, such as those involving pilocarpine-induced seizures, this compound has been instrumental in tracing neurogenesis processes within hippocampal structures. The compound's ability to label specific cell types has allowed researchers to assess changes in neuronal populations under different treatment conditions .

Advantages of Using this compound

This compound offers several advantages over traditional labeling methods:

- High Solubility : Its solubility in aqueous solutions allows for easier injection compared to other markers like horseradish peroxidase or fluorescent dyes that may clog microelectrodes .

- Flexibility in Labeling : Researchers can couple this compound with various detection methods, including avidin-conjugated fluorophores, enhancing its versatility in different experimental setups .

- Cost-Effectiveness : Compared to other intracellular labeling reagents, this compound is less expensive and more adaptable for various applications in neurobiology .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Neuroanatomical Tracing | Anterograde and retrograde tracing of neural pathways | High specificity; clear visualization |

| Electrophysiological Studies | Correlation between neuronal morphology and electrical activity | Links function with structure |

| Juxtasomal Labeling | Detailed reconstruction of neuronal architecture post hoc | High resolution; accurate classification |

| Neurogenesis Research | Assessment of neurogenesis in various experimental models | Insight into cellular dynamics during treatments |

作用機序

ビオチンは、主にビオチンイダアーゼという酵素との相互作用によって効果を発揮します。ビオチンイダアーゼはビオチンを切断してビオチンを生成し、そのビオチンは他の酵素が再利用することができます。 このプロセスは、糖新生、脂肪生成、脂肪酸生合成などのさまざまな代謝経路に関与するビオチン依存性カルボキシラーゼの適切な機能に不可欠です .

類似化合物との比較

類似化合物

ビオチンの独自性

ビオチンは、ビオチンとL-リジンの特性を組み合わせたユニークな化合物であり、さまざまな生化学的用途に適しています。 ビオチンイダアーゼによって加水分解され、神経トレーサーおよびタンパク質ビオチン化に使用できることは、他のビオチン化化合物と比較して、その独自性を示しています .

生物活性

Biocytin, a conjugate of D-biotin and L-lysine, is a compound that has garnered significant attention in the fields of neuroscience and biochemistry due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its role as a neuroanatomical tracer, its uptake mechanisms, and its implications in various studies.

1. Chemical Structure and Properties

This compound is characterized by its structure, which involves the coupling of the carboxylate group of biotin with the ε-amino group of L-lysine via a secondary amide bond. Its molecular formula is C₁₆H₂₈N₄O₄S, and it has a low molecular weight that facilitates its use in various experimental applications .

2. Neuroanatomical Tracing

2.1 Mechanism of Action

This compound is extensively used as a tracer in neuroanatomical studies due to its ability to be taken up by neurons and transported in both anterograde and retrograde directions. This property allows researchers to visualize neuronal pathways and connectivity within the brain .

2.2 Applications in Research

The versatility of this compound as a marker has made it invaluable in numerous studies:

- Neuronal Morphology : this compound labeling enables detailed visualization of dendritic and axonal arborizations, aiding in the understanding of neuronal structure .

- Electrophysiological Studies : It has been used in conjunction with whole-cell recordings to correlate electrophysiological properties with morphological characteristics .

3. Uptake Mechanisms

Research indicates that this compound uptake is more efficient than that of free biotin. Studies have shown that dietary protein-linked biotin must be degraded to release this compound for effective absorption . This suggests that this compound plays a crucial role in the uptake of dietary biotin in humans.

4. Case Studies

Several pivotal studies have utilized this compound to explore various aspects of neuronal function:

- Kawaguchi et al. (1992) : This study highlighted how this compound-filling techniques allowed for detailed characterization of membrane properties in identified neurons, significantly advancing our understanding of synaptic plasticity during physiological changes such as pregnancy .

- Dakshinamurti et al. (1993) : This research demonstrated that tissue uptake of this compound was markedly more efficient than free biotin, underscoring its importance in nutritional studies related to vitamin B complex .

- Recent Advances (2023) : A study published in May 2023 examined the challenges associated with simultaneous single-cell labeling and whole-cell patch clamp recording using this compound, emphasizing its utility despite technical difficulties .

5. Comparative Analysis

The following table summarizes key findings from various studies on this compound's biological activity compared to other compounds:

6. Conclusion

This compound serves as a crucial tool in neuroscience, facilitating advances in our understanding of neuronal structure and function. Its high uptake efficiency compared to free biotin highlights its significance not only as a tracer but also as an important compound in nutritional research related to vitamin B complex absorption. Ongoing research continues to refine its applications, enhancing our ability to study complex neural networks.

特性

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQMYDQNMFBZNA-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973172 | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

576-19-2 | |

| Record name | Biocytin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCYTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6D6147J22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 246 °C | |

| Record name | Biocytin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is biocytin and how does it interact with its target?

A1: this compound is a chemical compound formed from the vitamin biotin and the amino acid L-lysine via an amide bond. [, , ] It exhibits high affinity for avidin, a protein found in egg whites, forming a strong non-covalent bond. This interaction is widely used in biological research for various applications, such as affinity purification and labeling. [, , , ]

Q2: How does this compound enter cells and what are the downstream effects?

A2: this compound can be injected intracellularly into neurons using techniques like iontophoresis or pressure injection. [, , , , , ] It is taken up by neurons and transported anterogradely down axons, enabling the visualization of neuronal pathways. [, , , , ] this compound labeling has revealed the morphology of various neuronal populations and their projections in different brain regions. [, , , , , , , , ]

Q3: Can this compound be used to study synaptic connections?

A3: Yes, this compound labeling combined with electron microscopy has revealed the formation of synapses. For example, this compound-labeled mossy fiber boutons were observed forming synapses with granule cell dendrites in the dentate gyrus of rats after kainic acid-induced status epilepticus. [, ] Similarly, this compound labeling in combination with immunogold labeling for neurotransmitters like GABA and tyrosine hydroxylase has allowed for the identification of synaptic inputs onto physiologically characterized neurons in rat frontal cortex. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H28N4O6S, and its molecular weight is 396.48 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Several spectroscopic techniques can be used to characterize this compound and its derivatives. Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ] Sum-frequency generation (SFG) spectroscopy, a surface-sensitive technique, can provide information about the orientation and conformation of this compound molecules adsorbed on surfaces. [, ] This technique has been particularly useful in studying the interaction of this compound with avidin. [, ]

Q6: Is this compound compatible with different fixation and staining procedures?

A7: this compound is compatible with various fixation and staining protocols commonly used in neuroscience research. [, , , , , , ] For example, it can be fixed with Zamboni's fixative or paraformaldehyde. [, ] this compound can be visualized using avidin conjugated to horseradish peroxidase, fluorescent labels like Texas Red, or silver-gold intensified DAB staining for both light and electron microscopy. [, , , , , , ]

Q7: What are the applications of this compound in studying enzymatic activity?

A9: this compound is used to study the activity and specificity of biotinidase. [, , ] Researchers can synthesize this compound derivatives and assess their susceptibility to hydrolysis by biotinidase, providing insights into the enzyme's substrate specificity. [] This information is valuable for understanding biotin metabolism and diagnosing biotinidase deficiency. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。